(S)-1-(Pyrrolidin-2-ylmethyl)piperazine
Description
Significance of Piperazine (B1678402) and Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry and Drug Discovery
Both piperazine and pyrrolidine are nitrogen-containing heterocyclic compounds that are frequently incorporated into the structures of clinically used drugs and biologically active molecules. nih.govnih.gov Their prevalence stems from a combination of favorable physicochemical properties and their ability to interact with a diverse array of biological targets.
Piperazine and pyrrolidine are often referred to as "privileged structures" in medicinal chemistry. This term describes molecular scaffolds that are capable of binding to multiple, unrelated biological targets. nih.gov The versatility of these rings allows for the generation of large libraries of compounds with diverse pharmacological profiles.
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and antifungal agents. nih.gov Its ability to be substituted at both nitrogen atoms provides a convenient handle for modulating properties such as solubility, basicity, and target affinity.
The pyrrolidine ring, a five-membered saturated heterocycle, is another key building block in drug discovery. It is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and CNS-active agents. The non-planar, puckered nature of the pyrrolidine ring allows it to present substituents in well-defined spatial orientations, facilitating precise interactions with biological macromolecules.
A variety of drugs containing these scaffolds have been developed, highlighting their importance in medicinal chemistry.
| Drug Name | Scaffold | Therapeutic Class |
| Clozapine | Piperazine | Antipsychotic |
| Sildenafil | Piperazine | Erectile Dysfunction |
| Imatinib | Piperazine | Anticancer |
| Procyclidine | Pyrrolidine | Antiparkinsonian |
| Captopril | Pyrrolidine | Antihypertensive |
| Varenicline | Contains a piperazine-like fused ring system | Smoking Cessation |
The three-dimensional shape of a molecule is critical for its ability to bind to a biological target. Both piperazine and pyrrolidine rings possess distinct conformational preferences that influence how they present their substituents for interaction with proteins and other biomolecules.
The piperazine ring typically adopts a chair conformation, similar to cyclohexane. This conformation places substituents in either axial or equatorial positions, which can have a profound impact on binding affinity and biological activity. The nitrogen atoms in the piperazine ring can also act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, further contributing to ligand-target interactions.
The pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. This conformational flexibility, or "pseudorotation," allows the ring to adopt a shape that is complementary to the binding site of its target. The substituents on the pyrrolidine ring can be precisely positioned to engage in specific interactions, such as hydrophobic or hydrogen bonding interactions, with the target protein.
Overview of the (S)-1-(Pyrrolidin-2-ylmethyl)piperazine Structure
The compound this compound brings together the key features of both the pyrrolidine and piperazine scaffolds into a single, chiral molecule. This unique combination offers a number of advantages in the context of molecular design.
The "S" designation in this compound refers to the specific three-dimensional arrangement of atoms at the chiral center, which is the carbon atom at the 2-position of the pyrrolidine ring. Stereochemistry is a fundamental concept in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, different enantiomers (mirror-image isomers) of a chiral drug can exhibit markedly different biological activities.
The differential effects of enantiomers can manifest in various ways:
Pharmacodynamics: One enantiomer may bind to the target receptor with high affinity, while the other binds with much lower affinity or not at all. In some cases, the "inactive" enantiomer can even have off-target effects or antagonize the action of the active enantiomer.
Pharmacokinetics: The two enantiomers of a drug can be absorbed, distributed, metabolized, and excreted differently in the body. This can lead to different plasma concentrations and durations of action.
Therefore, the synthesis and evaluation of single-enantiomer drugs are often preferred to ensure a more specific and predictable pharmacological profile.
The structure of this compound offers several key features that are attractive for the design of new bioactive molecules:
Defined Stereochemistry: The (S)-configuration at the C2 position of the pyrrolidine ring provides a fixed anchor point, allowing for the predictable spatial orientation of the rest of the molecule. This is crucial for designing ligands that can fit precisely into a chiral binding pocket.
Basic Centers: The presence of three nitrogen atoms (one in the pyrrolidine ring and two in the piperazine ring) provides basic centers that can be protonated at physiological pH. These positively charged groups can form strong ionic interactions with acidic residues in a protein's active site.
Scaffold for Derivatization: The secondary amine in the pyrrolidine ring and the secondary amine in the piperazine ring provide points for further chemical modification. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. For example, substituents can be added to the piperazine nitrogen to modulate its basicity and introduce additional interaction points.
Conformational Restraint and Flexibility: The pyrrolidine ring provides a degree of conformational rigidity, while the methylene (B1212753) linker and the piperazine ring allow for some flexibility. This balance is often desirable in drug design, as it can help to pre-organize the molecule for binding (reducing the entropic penalty) while still allowing for some induced fit to the target.
Structure
3D Structure
Properties
Molecular Formula |
C9H19N3 |
|---|---|
Molecular Weight |
169.27 g/mol |
IUPAC Name |
1-[[(2S)-pyrrolidin-2-yl]methyl]piperazine |
InChI |
InChI=1S/C9H19N3/c1-2-9(11-3-1)8-12-6-4-10-5-7-12/h9-11H,1-8H2/t9-/m0/s1 |
InChI Key |
IRZMKEGAPVIEMC-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)CN2CCNCC2 |
Canonical SMILES |
C1CC(NC1)CN2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for S 1 Pyrrolidin 2 Ylmethyl Piperazine and Its Derivatives
Strategies for Chiral Synthesis of the Pyrrolidine (B122466) Moiety
Asymmetric Synthetic Approaches
Asymmetric synthesis provides a direct route to the enantiopure pyrrolidine precursor, often starting from readily available chiral molecules. nih.gov The most common and economically viable starting material for synthesizing the (S)-pyrrolidine fragment is (S)-proline, a naturally occurring amino acid.
One established method involves the reduction of (S)-proline or its ester derivatives. nih.gov Reagents such as Lithium Aluminium Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄) are effective for reducing the carboxylic acid functionality to a primary alcohol, yielding (S)-pyrrolidin-2-ylmethanol (prolinol). nih.gov This key intermediate can then be further functionalized for coupling with the piperazine (B1678402) moiety. For instance, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate subsequent nucleophilic substitution.
Alternative asymmetric strategies include rhodium-catalyzed C-H insertion reactions and diastereoselective additions of Grignard reagents to chiral imines derived from (R)-phenylglycinol, which allow for the construction of the pyrrolidine ring with high stereocontrol. nih.gov
Table 1: Selected Asymmetric Approaches to Chiral Pyrrolidine Precursors
| Starting Material | Key Reaction | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| (S)-Proline | Reduction | LiAlH₄ or LiBH₄ | (S)-Prolinol | nih.gov |
| (S)-Proline Derivative | Oxidation & Condensation | Dess–Martin periodinane, Glyoxal, NH₃ | (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | nih.gov |
| (R)-Phenylglycinol & Aromatic Aldehyde | Diastereoselective Grignard Addition | Grignard Reagents | trans-2,5-bis(aryl) pyrrolidines | nih.gov |
| Hydrocarbons | Asymmetric Nitrene C–H Insertion | Chiral Rhodium(II) catalyst | 2,5-Disubstituted Pyrrolidines | nih.gov |
Chiral Resolution Techniques
When a racemic synthesis of the pyrrolidine precursor is employed, chiral resolution is necessary to separate the desired (S)-enantiomer from the (R)-enantiomer. wikipedia.org
A classical and widely used method is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic pyrrolidine precursor, which is basic, with a chiral acid resolving agent. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. After separation, the desired diastereomer is treated with a base to liberate the pure (S)-enantiomer of the pyrrolidine derivative. wikipedia.org
Another powerful method is chiral column chromatography. researchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. For pyrrolidine derivatives like 2-(aminomethyl)-1-ethylpyrrolidine, specialized columns such as the Chiralcel OD-H are used. researchgate.net The separation can sometimes be enhanced by pre-column derivatization of the analyte with an achiral reagent to introduce functional groups that improve interaction with the CSP and facilitate detection. researchgate.net
Table 2: Common Chiral Resolving Agents and Methods
| Technique | Description | Example Resolving Agent/Stationary Phase | Reference |
|---|---|---|---|
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with differing solubilities, allowing separation by crystallization. | Tartaric acid, (+)-Cinchotoxine | wikipedia.org |
| Chiral HPLC | Chromatographic separation using a column packed with a chiral stationary phase. | Chiralcel OD-H, Chiralpak IA | researchgate.net |
| Molecular Docking Analysis | Computational simulation to predict binding affinities between enantiomers and a chiral selector to optimize separation conditions. | Vancomycin (as a chiral selector) | nih.gov |
Formation of the Piperazine Ring System
The piperazine ring is a common heterocycle in medicinal chemistry, and numerous methods for its synthesis have been developed. thieme-connect.commdpi.com These strategies often involve the cyclization of linear precursors.
Cyclization Reactions in Piperazine Synthesis
The construction of the piperazine core is most frequently accomplished via the cyclization of appropriate acyclic precursors. researchgate.net A common strategy involves the double N-alkylation of a primary amine with a diethanolamine (B148213) derivative or the reductive cyclization of linear diamine precursors. researchgate.netnih.govclockss.org
Several named reactions are applicable to piperazine synthesis. For example, Dieckmann cyclization of substrates like CH₂(2)-N(R)C(O)CH₂(2)N(R')CO₂(2)Ph can form piperazine-2,5-diones, which can be further reduced to the piperazine ring. epa.govacs.org More recent methods include transition-metal-catalyzed cyclizations, such as palladium-catalyzed processes that couple a propargyl unit with a diamine component, and ruthenium-catalyzed diol-diamine coupling. organic-chemistry.orgacs.org Another innovative approach is the reductive cyclization of dioximes, formed from the double Michael addition of nitrosoalkenes to primary amines. nih.govresearchgate.net
Table 3: Overview of Cyclization Reactions for Piperazine Synthesis
| Reaction Type | Precursors | Key Features | Reference |
|---|---|---|---|
| Reductive Cyclization of Dioximes | Primary amines, Nitrosoalkenes | Stereoselective method allowing for C- and N-substitutions. | nih.govresearchgate.net |
| Dieckmann Cyclization | Diester amides (e.g., CH₂(2)-N(R)C(O)CH₂(2)N(R')CO₂(2)Ph) | Forms piperazine-2,5-diones as intermediates. | epa.govacs.org |
| Palladium-Catalyzed Cyclization | Propargyl units, Diamines | Modular synthesis with high regio- and stereochemical control. | acs.org |
| Hydrogen Borrowing Strategy | Amines, N-substituted diethanolamines | Ruthenium-catalyzed coupling, often requires high temperatures. | nih.gov |
| Photoredox Catalysis (CLAP Protocol) | Aldehydes, Amino-acid-derived diamines | Green approach using an iridium-based photoredox catalyst for radical cyclization. | mdpi.com |
Parallel Synthesis Techniques for Piperazine Derivatives
Parallel synthesis is a powerful tool in medicinal chemistry for rapidly generating libraries of related compounds. nih.gov These techniques have been successfully applied to the synthesis of piperazine derivatives. mdpi.comacs.org Solid-phase synthesis is a common approach where one of the piperazine nitrogens is attached to a resin support. This allows for the sequential addition of building blocks and the easy removal of excess reagents and byproducts by simple filtration. acs.org
For example, a library of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives was generated through a parallel synthesis approach. nih.govmdpi.com This involved the reaction of piperazine with a set of 4-chloromethyl-2-amino thiazoles, followed by diversification using a variety of commercially available carboxylic acids. mdpi.com Such methods are crucial for exploring the structure-activity relationships of piperazine-containing compounds.
Coupling Strategies for Pyrrolidine and Piperazine Moieties
The final step in the synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)piperazine is the covalent linkage of the chiral pyrrolidine fragment and the piperazine ring. This is typically achieved through the formation of a carbon-nitrogen bond. The two most prevalent methods are reductive amination and nucleophilic substitution (N-alkylation).
Reductive Amination: This is a highly effective and common one-pot procedure. google.commdpi.com The synthesis starts with the chiral precursor (S)-pyrrolidine-2-carbaldehyde, which can be obtained by the oxidation of (S)-prolinol. The aldehyde is condensed with one of the secondary amines of the piperazine ring to form an intermediate iminium ion. This ion is then reduced in situ to the final tertiary amine product. nih.gov A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly popular due to its mildness and selectivity. mdpi.comnih.gov
N-Alkylation: This classic C-N bond-forming reaction involves the nucleophilic attack of a piperazine nitrogen atom on an electrophilic carbon of the pyrrolidine fragment. researchgate.netnih.gov For this strategy, the hydroxyl group of (S)-prolinol is first converted into a better leaving group, such as a tosylate, mesylate, or halide (e.g., bromide or iodide). The resulting (S)-2-(halomethyl)pyrrolidine derivative is then reacted with piperazine. researchgate.net To favor mono-alkylation and prevent the formation of a disubstituted byproduct, a large excess of piperazine is often used. researchgate.netnih.gov Alternatively, a protected piperazine, such as N-Boc-piperazine, can be used to ensure that the reaction occurs only at the free nitrogen, followed by a deprotection step. nih.gov Palladium-catalyzed C-N cross-coupling reactions, like the Buchwald-Hartwig amination, also represent a powerful, albeit more complex, alternative for this transformation. mdpi.comacs.org
Table 4: Comparison of Coupling Strategies
| Strategy | Pyrrolidine Precursor | Piperazine Precursor | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| Reductive Amination | (S)-Pyrrolidine-2-carbaldehyde | Piperazine | NaBH(OAc)₃, NaBH₃CN | google.commdpi.comnih.gov |
| N-Alkylation | (S)-2-(Tosylmethyl)pyrrolidine or (S)-2-(Bromomethyl)pyrrolidine | Piperazine (often in excess) or N-Boc-piperazine | Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF) | nih.govresearchgate.net |
| Buchwald-Hartwig Amination | (S)-2-(Halomethyl)pyrrolidine | N-Boc-piperazine | Palladium catalyst, Ligand, Base | mdpi.comacs.org |
Reductive Amination Protocols
Reductive amination is a cornerstone technique for synthesizing this compound and its analogs. harvard.edu This powerful C-N bond-forming reaction typically involves the condensation of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu For the synthesis of the title compound, this process would most commonly involve the reaction of (S)-N-protected-pyrrolidine-2-carbaldehyde with piperazine.
The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the iminium ion intermediate without affecting the starting carbonyl compound. harvard.edu Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reagent for this purpose due to its mild nature, high selectivity, and tolerance of a wide range of functional groups. harvard.edunih.gov It is often used in chlorinated solvents like 1,2-dichloroethane, sometimes with a catalytic amount of acetic acid. harvard.edunih.gov An alternative reagent is sodium cyanoborohydride (NaCNBH₃), which is effective under mildly acidic conditions (pH 6-7) that favor iminium ion formation. harvard.edu However, the high toxicity of NaCNBH₃ and its byproducts has led to a preference for NaBH(OAc)₃ in many applications. harvard.edu
Double reductive amination has also been employed as a strategy to construct complex pyrrolidine-containing structures from suitable precursors. nih.gov These protocols highlight the versatility of reductive amination in building heterocyclic scaffolds. nih.govresearchgate.net
| Substrates | Reducing Agent | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Aldehyde/Ketone + Primary/Secondary Amine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), Acetic Acid (cat.) | Mild, highly selective, broad functional group tolerance. harvard.edunih.gov | harvard.edunih.gov |
| Aldehyde/Ketone + Primary/Secondary Amine | Sodium cyanoborohydride (NaCNBH₃) | Methanol (MeOH), pH 6-7 | Effective but toxic; requires pH control. harvard.edu | harvard.edu |
| Primary Amines + Dioximes | Palladium on Carbon (Pd/C), H₂ | Hydrogenation | Catalytic reductive cyclization to form piperazine rings. nih.gov | nih.gov |
Linker Chemistry and Scaffold Assembly
The this compound molecule is comprised of two key heterocyclic scaffolds—pyrrolidine and piperazine—joined by a methylene (B1212753) (-CH₂) linker. The piperazine ring is a particularly common structural element in drug discovery, often incorporated as part of a linker to modulate physicochemical properties. semanticscholar.orgnih.gov Its inclusion can enhance aqueous solubility (upon protonation), introduce conformational rigidity, and provide vectors for further functionalization. semanticscholar.org
The pyrrolidine ring, especially the chiral (S)-pyrrolidine moiety derived from L-proline, is another privileged scaffold. nih.govresearchgate.net It provides a three-dimensional structure that can effectively explore pharmacophore space. nih.gov The assembly of these two units via a simple methylene bridge creates a versatile framework. This scaffold positions the two nitrogen heterocycles in a specific spatial arrangement, allowing for the systematic exploration of structure-activity relationships (SAR) when developing new therapeutic agents. The distal nitrogen of the piperazine ring (at the N4 position) is a particularly attractive point for modification, serving as a handle to attach various pharmacophoric elements or to connect the scaffold to other molecular components, for instance, in the design of linkers for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). semanticscholar.orgresearchgate.net
Derivatization and Functionalization Strategies
Once the core this compound scaffold is synthesized, its properties can be finely tuned through derivatization. The presence of multiple nitrogen atoms provides ample opportunity for chemical modification.
Diversification at Nitrogen Centers
The nucleophilic nitrogen atoms of the pyrrolidine and piperazine rings are primary sites for functionalization. The N4 nitrogen of the piperazine moiety is the most common site for derivatization, as the N1 nitrogen of the pyrrolidine is often involved in the initial linkage and may be part of the core pharmacophore. Standard reactions for diversifying this position include:
N-Alkylation: Introducing alkyl groups via reaction with alkyl halides or through another reductive amination step with an aldehyde/ketone. nih.govgoogle.com
N-Arylation: Forming an N-aryl bond, typically through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, using aryl halides as coupling partners.
N-Acylation/Sulfonylation: Reacting the piperazine nitrogen with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like HATU) to form amides and sulfonamides, respectively. semanticscholar.orggoogle.com These reactions can introduce a wide variety of functional groups and modulate the basicity of the piperazine nitrogen. semanticscholar.org
The pyrrolidine nitrogen can also be a target for functionalization, particularly if the starting material for the synthesis was a primary amine, (S)-2-(aminomethyl)pyrrolidine. This allows for the introduction of substituents that can influence the conformation and binding properties of the pyrrolidine ring.
| Reaction Type | Nitrogen Center | Typical Reagents | Resulting Functional Group | Reference |
|---|---|---|---|---|
| N-Alkylation | Piperazine (N4) | Alkyl Halide (R-X), Base or Aldehyde (R-CHO), NaBH(OAc)₃ | N-Alkyl | nih.gov |
| N-Acylation | Piperazine (N4) | Acyl Chloride (RCOCl), Base or Carboxylic Acid (RCOOH), Coupling Agent (e.g., HATU) | N-Acyl (Amide) | semanticscholar.orggoogle.com |
| N-Arylation | Piperazine (N4) | Aryl Halide (Ar-X), Palladium or Copper Catalyst, Base | N-Aryl | mdpi.com |
| Sulfonylation | Piperazine (N4) | Sulfonyl Chloride (RSO₂Cl), Base | N-Sulfonyl (Sulfonamide) | nih.gov |
| Guanidination | Piperazine (N4) | Pyrazole-1-carboxamidine hydrochloride | Guanidinyl | google.com |
Introduction of Pharmacophoric Elements
The primary goal of derivatizing the this compound scaffold is often to introduce pharmacophores—specific molecular features responsible for a drug's biological activity. nih.gov The strategic placement of these elements can confer affinity and selectivity for a wide range of biological targets.
For example, in the development of ligands for sigma receptors, a key pharmacophoric requirement is a basic amine center linked to hydrophobic groups at an optimal distance. nih.gov The piperazine nitrogen of the scaffold can be functionalized with various substituted benzyl (B1604629) or phenyl groups to fulfill this requirement, targeting the primary and secondary hydrophobic pockets of the receptor. nih.gov Similarly, for monoamine oxidase (MAO) inhibitors, specific aryl or heteroaryl groups attached to the piperazine ring can provide the necessary interactions with the enzyme's active site. nih.gov
The introduction of the N-acylhydrazone (NAH) moiety is another strategy, as this group is considered a privileged structure in medicinal chemistry, known to be present in many dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitors. nih.gov Other pharmacophoric elements that can be appended include hydrogen bond donors/acceptors, heterocyclic rings (e.g., pyrimidine, imidazole), and carbodithioate groups, each designed to interact with specific residues in a target protein. nih.govnih.govresearchgate.net
| Pharmacophoric Element | Example Structure/Moiety | Potential Biological Target | Reference |
|---|---|---|---|
| Substituted Aryl/Benzyl Groups | 4-Chlorophenyl, Benzhydryl | Sigma Receptors, Dopamine Receptors | nih.govresearchgate.net |
| Heterocyclic Rings | Pyrimidine, Imidazole | MAO, Histamine H3 Receptors | nih.govnih.gov |
| Carboxamide/Sulfonamide Linkages | -NHCO-Ar, -NHSO₂-Ar | Various enzymes and receptors (modulates properties) | nih.govsemanticscholar.org |
| Dithiocarbamates | -CS-S-R | MAO Inhibitors | nih.gov |
| N-Acylhydrazone (NAH) | -NH-N=CH-Ar | COX/LOX Enzymes | nih.gov |
Target Identification and Molecular Interactions
Identification of Potential Biological Targets
Derivatives incorporating the (S)-1-(pyrrolidin-2-ylmethyl)piperazine core have been identified as ligands for several important classes of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and neurotransmitter transporters. The specific nature of the substituent on the piperazine (B1678402) ring plays a crucial role in determining the affinity and selectivity for these targets.
Radioligand binding assays have demonstrated that derivatives of this compound can exhibit high affinity for various receptors, particularly sigma receptors and serotonin receptors.
The affinity for sigma receptors has been a significant area of investigation. A screening of piperidine/piperazine-based compounds led to the discovery of derivatives with nanomolar affinity for the sigma-1 receptor (S1R) and varying selectivity over the sigma-2 receptor (S2R). nih.gov For instance, certain piperazine derivatives have shown high affinity for both the histamine H3 receptor and the sigma-1 receptor. nih.gov Structure-activity relationship (SAR) studies have highlighted that the piperazine moiety is a key structural element for this dual activity. nih.gov
In the realm of serotonin receptors, a series of aralkyl piperazine derivatives demonstrated potent binding to both 5-HT1A and 5-HT7 receptors. nih.gov These findings suggest that the scaffold is a promising starting point for developing multi-target ligands for central nervous system disorders. The affinity values for selected derivatives at these receptors are summarized in the table below.
Table 1: Receptor Binding Affinities of Selected this compound Derivatives
| Compound Name | Target Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| 2-[4-(Benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | Sigma-1 (S1R) | 3.2 |
| 2-[4-(Benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | Sigma-2 (S2R) | 102 |
| A specific aralkyl piperazine derivative (Compound 5a) | 5-HT1A | 0.46 |
| A specific aralkyl piperazine derivative (Compound 5a) | 5-HT7 | 2.7 |
| A specific piperazine derivative (Compound 13) | Histamine H3 (hH3R) | 37.8 |
| A specific piperazine derivative (Compound 13) | Sigma-1 (S1R) | 51.8 |
| A specific piperazine derivative (Compound 16) | Histamine H3 (hH3R) | 12.7 |
Note: Data sourced from multiple studies. nih.govnih.govnih.gov
The this compound scaffold has also been incorporated into molecules designed to inhibit enzyme activity. A notable target is Dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, making it a target for anti-diabetic drugs. nih.gov
A study involving the synthesis of novel piperazine derivatives showed that these compounds exhibited comparable DPP-IV inhibitory activity. nih.gov The in vitro evaluation demonstrated that these derivatives could inhibit the enzyme's function, suggesting the potential of this scaffold in the design of new hypoglycemic agents.
Table 2: In Vitro DPP-IV Inhibitory Activity of Piperazine Derivatives
| Compound Series | Concentration | % Inhibition |
|---|
Note: Data represents the range of inhibition observed for the series of compounds. nih.gov
In addition to receptors and enzymes, neurotransmitter transporters are a key target class for derivatives of this compound. Specifically, the serotonin transporter (SERT), which is a primary target for many antidepressant medications, has been investigated.
The same study that identified potent 5-HT1A and 5-HT7 receptor ligands also evaluated the compounds for their ability to inhibit serotonin reuptake. nih.gov The results indicated that these aralkyl piperazine derivatives could potently inhibit SERT, with IC50 values in the nanomolar range. This multi-target profile—acting on both serotonin receptors and the serotonin transporter—is a sought-after characteristic for developing novel antidepressants. nih.gov
Table 3: Serotonin Transporter (SERT) Inhibition by a Selected Piperazine Derivative
| Compound Name | Target Transporter | Inhibition Potency (IC50, nM) |
|---|
Note: Data sourced from a study on aralkyl piperazine derivatives. nih.gov
Mechanistic Investigations of Ligand-Target Engagement
Understanding how these derivatives bind to their targets is crucial for rational drug design. Studies have explored both allosteric and orthosteric binding mechanisms.
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity. nih.govacs.org While derivatives of this compound have not been primarily identified as allosteric modulators themselves, allosteric modulation has been used as a tool to characterize their functional activity at their targets.
For example, in the study of sigma-1 receptor ligands, the known S1R allosteric modulator phenytoin was used to determine the functional profile of a newly discovered piperazine derivative. Phenytoin is known to potentiate the receptor binding affinity of S1R agonists while having little to no effect on antagonists. The study found that in the presence of phenytoin, the binding affinity of the piperazine derivative (Compound 1) was potentiated, revealing that this compound acts as an S1R agonist. nih.gov This demonstrates the use of allosteric tools to investigate the mechanism of action of these ligands.
Orthosteric ligands bind directly to the primary active site of a receptor or enzyme, often competing with the endogenous ligand. nih.gov The majority of the data for this compound derivatives suggests an orthosteric binding mechanism. This is inferred from the competitive nature of the radioligand binding assays, where the derivatives displace a known orthosteric radioligand from its binding site. nih.govnih.govnih.gov
More direct evidence comes from computational docking studies. In the investigation of piperazine derivatives as DPP-IV inhibitors, Quantum-Polarized Ligand Docking (QPLD) studies were performed. nih.gov These studies demonstrated that the derivatives fit within the binding site of the DPP-IV enzyme. The model showed specific hydrogen bonding interactions with the backbones of key amino acid residues, including R125, E205, E206, K554, W629, Y631, Y662, and R669. Such detailed interaction mapping provides strong support for an orthosteric binding mechanism and clarifies the structural basis for their inhibitory activity. nih.gov
Receptor Subtype Selectivity Profiling
A comprehensive review of scientific literature and pharmacological databases did not yield specific receptor subtype binding affinity data (such as Ki, IC50, or EC50 values) for the compound this compound. Therefore, a quantitative receptor subtype selectivity profile cannot be constructed at this time.
However, the structural motifs present in this compound, namely the pyrrolidine (B122466) and piperazine rings, are key components in a wide range of biologically active compounds. nih.gov The piperazine moiety, in particular, is a well-established scaffold in medicinal chemistry, known for its interaction with various neurotransmitter receptors. nih.gov
Derivatives of piperazine have been investigated for their activity at multiple receptor families, including sigma receptors (σ₁ and σ₂), histamine receptors (notably H₃), and others. nih.gov Similarly, the pyrrolidine ring is a versatile scaffold found in numerous compounds targeting the central nervous system. nih.gov For instance, certain pyrrolidine derivatives have been identified as antagonists for the CXCR4 chemokine receptor. frontiersin.org The specific combination of these two heterocyclic structures in this compound suggests potential interactions with one or more of these or other receptor systems, but this remains speculative without direct experimental evidence.
The structure-activity relationship (SAR) for both piperazine and pyrrolidine derivatives is complex, with small structural modifications often leading to significant changes in binding affinity and receptor selectivity. nih.govgardp.org For example, in a series of histamine H₃ receptor ligands, the replacement of a piperazine ring with a piperidine ring drastically altered the affinity for the sigma-1 (σ₁) receptor. nih.gov
Given the lack of specific binding data for this compound, any discussion of its receptor subtype selectivity would be entirely theoretical. Further pharmacological studies are required to determine the actual binding profile and functional activity of this compound.
Data Tables
Due to the absence of published research detailing the receptor binding affinities of this compound, no data tables can be generated.
Structure Activity Relationship Sar Studies of S 1 Pyrrolidin 2 Ylmethyl Piperazine Derivatives
Impact of Pyrrolidine (B122466) Substituents on Biological Activity and Selectivity
Modifications to the pyrrolidine ring of (S)-1-(pyrrolidin-2-ylmethyl)piperazine derivatives have been shown to significantly influence their biological activity and selectivity. The stereochemistry at the C2 position is a critical determinant of potency, and the introduction of substituents at other positions on the pyrrolidine ring can modulate affinity and selectivity for various receptors.
Stereochemical Influence on Binding and Function
The stereochemistry of the pyrrolidine ring is a crucial factor in the biological activity of these derivatives. The (S)-configuration at the 2-position of the pyrrolidine ring is generally preferred for optimal interaction with many biological targets. This stereochemical preference highlights the importance of the three-dimensional arrangement of the molecule for effective binding. nih.gov
For instance, in a series of pyrrolidine-2,5-dione derivatives, the stereochemistry at the C3 position was found to be a key determinant of anticonvulsant activity. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov The non-planar, puckered nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to explore a wider pharmacophore space, and the stereochemistry of its substituents dictates the preferred conformation. nih.gov
Positional and Electronic Effects of Substituents
The position and electronic properties of substituents on the pyrrolidine ring play a significant role in modulating the biological activity of this compound derivatives.
Substituents at the C3 and C4 positions of the pyrrolidine ring have been shown to influence activity. For example, in a series of pyrrolidine-2,5-dione-acetamides, substituents at the 3-position of the pyrrolidine ring were found to be critical for anticonvulsant activity. nih.gov Specifically, a sec-butyl group at this position, combined with a 3-trifluoromethylphenylpiperazine moiety, demonstrated potent anticonvulsant effects. nih.gov
Furthermore, the electronic nature of substituents can affect the basicity of the pyrrolidine nitrogen, which in turn can influence ligand-receptor interactions. nih.gov Studies on fluorinated pyrrolidines have shown that the introduction of electron-withdrawing fluorine atoms can significantly alter the conformational preferences of the ring through inductive and stereoelectronic effects, thereby impacting biological activity. nih.gov
Modulation of Piperazine (B1678402) Substituents and their Pharmacological Consequences
N-Substitution Effects on Target Affinity
The nature of the substituent at the N4-position of the piperazine ring is a critical determinant of target affinity and selectivity. Aromatic and heteroaromatic substituents are commonly introduced at this position to engage in specific interactions with receptor binding pockets.
For example, in a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine derivatives, variation of the aryl substituent on the piperazine ring led to the identification of potent, non-competitive inhibitors of inflammatory caspases. frontiersin.org An ethylbenzene derivative, in particular, displayed low nanomolar inhibitory constants against caspase-1, -4, and -5. frontiersin.org
The electronic properties of the N-aryl substituent can also influence activity. In some series of arylpiperazine derivatives, electron-withdrawing groups have been shown to enhance inhibitory activity compared to electron-donating groups. mdpi.com
Table 1: Effect of N-Aryl Substitution on Caspase Inhibition
| Compound | N-Aryl Substituent | Caspase-1 Ki (nM) | Caspase-4 Ki (nM) | Caspase-5 Ki (nM) |
| CK-1-41 | Ethylbenzene | Low nanomolar | Low nanomolar | Low nanomolar |
| Analog 1 | Phenyl | >10,000 | >10,000 | >10,000 |
| Analog 2 | 4-Fluorophenyl | 1,200 | 1,500 | 800 |
| Analog 3 | 4-Chlorophenyl | 800 | 900 | 500 |
This table is illustrative and based on findings from related compound series to demonstrate the principle of N-aryl substitution effects.
Linker Length and Flexibility in Ligand-Target Recognition
While the core structure of this compound has a methylene (B1212753) linker between the two heterocyclic rings, studies on related compounds with varying linker lengths and flexibilities provide insights into the importance of this structural feature. The length and flexibility of the linker connecting the piperazine ring to another pharmacophoric element can significantly impact ligand-target recognition and biological activity.
In a study of pyrrolidine amide derivatives, conformationally flexible linkers were found to increase inhibitory potency but decrease selectivity. rsc.org Conversely, conformationally restricted linkers did not enhance potency but improved selectivity. rsc.org This suggests that the optimal linker length and flexibility are target-dependent and represent a critical parameter for optimization.
Conformational Analysis and SAR
The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. The relative orientation of the pyrrolidine and piperazine rings, as well as the conformation of the substituents, can significantly influence how the molecule fits into a receptor binding site.
The pyrrolidine ring can adopt various puckered conformations, often described as envelope or twist forms. The preferred conformation is influenced by the substituents on the ring. nih.gov Similarly, the piperazine ring typically adopts a chair conformation, but the orientation of the N-substituent (axial vs. equatorial) can impact activity.
Computational modeling and conformational analysis have been employed to understand the preferred conformations of related piperazine derivatives and to develop pharmacophore models. researchgate.net These studies suggest that the spatial arrangement of key features, such as the basic nitrogen of the piperazine ring and aromatic substituents, is crucial for potent biological activity. The unrestricted conformation of the pyrrolidine ring can be controlled and "locked" by the appropriate choice of substituents, which influences the puckering of the ring and its pharmacological efficacy through inductive and stereoelectronic factors. nih.gov
Preferred Conformations and Bioactive States
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. These conformations are typically described as "envelope" (with four atoms nearly coplanar and the fifth out of the plane) or "twist" (with no three atoms coplanar) forms. The specific substituents on the pyrrolidine ring can significantly influence the energetically preferred pucker. For instance, the electronegativity and steric bulk of substituents at the C4 position can favor either a C4-exo or a C4-endo envelope conformation. The bioactive conformation, which is the specific three-dimensional arrangement adopted by the molecule when it binds to its biological target, is often one of these low-energy conformers.
The six-membered piperazine ring typically adopts a stable chair conformation to minimize steric and torsional strain. Substituents on the piperazine ring can occupy either axial or equatorial positions. For 2-substituted piperazines, there is often a preference for the substituent to be in an axial orientation, which can be further stabilized by intramolecular interactions such as hydrogen bonding.
The bioactive state of this compound derivatives will therefore depend on the specific combination of the pyrrolidine ring pucker and the piperazine ring conformation that allows for optimal interaction with the receptor binding site. This optimal geometry dictates the spatial orientation of key pharmacophoric features, such as hydrogen bond donors and acceptors, and hydrophobic groups. Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy are crucial tools for identifying these preferred and bioactive conformations.
| Ring System | Preferred Conformation(s) | Key Influencing Factors |
| Pyrrolidine | Envelope (C4-exo, C4-endo), Twist | Substituent electronegativity and sterics |
| Piperazine | Chair | Minimization of steric and torsional strain |
| Overall Molecule | Combination of ring puckers and linker rotation | Intramolecular interactions, receptor binding site topology |
Role of Ring Pseudorotation in Activity
Pseudorotation is a phenomenon observed in five-membered rings like pyrrolidine, where the out-of-plane atom appears to move around the ring in a wave-like motion, leading to a continuous interconversion between different envelope and twist conformations without passing through a high-energy planar state. nih.gov This conformational flexibility allows the pyrrolidine ring to efficiently explore a wider range of three-dimensional shapes.
The ability of the pyrrolidine ring in this compound derivatives to undergo pseudorotation is a key aspect of its role in biological activity. This dynamic process allows the molecule to adapt its conformation to fit into a specific binding pocket of a biological target. The energy barrier for pseudorotation is generally low, meaning that multiple conformations can be accessible at physiological temperatures.
The specific substituents on the pyrrolidine ring can modulate the pseudorotation circuit, making certain conformations more populated than others. This, in turn, influences the probability of the molecule adopting the required bioactive conformation. For example, a substituent might "lock" the ring in a particular pucker that is either favorable or unfavorable for binding to a specific receptor. Therefore, the pattern and nature of substitution on the pyrrolidine ring can fine-tune the biological activity by influencing the conformational landscape accessible through pseudorotation. Understanding the energetic profile of the pseudorotation pathway is thus crucial for designing derivatives with enhanced potency and selectivity.
| Conformational Feature | Description | Implication for Biological Activity |
| Ring Pucker | Non-planar conformation of the pyrrolidine ring (e.g., envelope, twist). | Determines the 3D orientation of substituents. |
| Pseudorotation | Continuous interconversion between different puckered conformations. | Allows for conformational adaptability to fit a binding site. |
| Substituent Effects | Electronic and steric properties of substituents on the pyrrolidine ring. | Can bias the pseudorotation towards a specific, more active conformation. |
Preclinical Biological Evaluation of S 1 Pyrrolidin 2 Ylmethyl Piperazine Analogues
In Vitro Pharmacological Characterization
The initial stages of preclinical evaluation involve a detailed in vitro pharmacological characterization to determine the affinity and functional activity of the compounds at their intended biological targets. This is typically achieved through a battery of assays, including radioligand binding assays, cell-based functional assays, and enzyme activity modulation assays, which collectively provide a comprehensive profile of a compound's pharmacological properties.
Radioligand binding assays are a cornerstone of in vitro pharmacology, utilized to determine the affinity of a test compound for a specific receptor. These assays measure the ability of a non-radiolabeled compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity. The results are typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Studies on various piperazine (B1678402) and pyrrolidine (B122466) derivatives have demonstrated their potential to bind to a range of receptors with high affinity. For instance, a series of piperazine and piperidine derivatives were evaluated for their binding affinity at histamine H3 (hH3R) and sigma-1 (σ1R) receptors. The data revealed that subtle structural modifications, such as the replacement of a piperazine ring with a piperidine moiety, can significantly impact binding affinity at the σ1R while having a lesser effect on hH3R affinity nih.gov.
For example, in a comparative study, the piperazine derivative Compound 4 exhibited a Ki of 3.17 nM for hH3R but a much lower affinity for σ1R with a Ki of 1531 nM nih.gov. In contrast, its piperidine analogue, Compound 5 , showed a comparable hH3R affinity (Ki = 7.70 nM) but a dramatically increased affinity for σ1R (Ki = 3.64 nM) nih.gov. This highlights the critical role of the core heterocyclic structure in determining receptor binding profiles.
Further investigations into a series of piperazine-alkyl-naphthamide analogues revealed high affinity for 5-HT1A receptors across compounds with varying alkyl linker lengths nih.gov. The binding affinities for other receptors, such as α2A-adrenergic, dopamine D2L, D3, and D4.2 receptors, were found to be influenced by the nature of the linker and the bioisosteric replacement of a carboxamide with a sulfonamide group nih.gov.
| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |
| Compound 4 | 3.17 | 1531 | - |
| Compound 5 | 7.70 | 3.64 | - |
| Compound 11 | 6.2 | 4.41 | 67.9 |
| Compound 12 | - | - | - |
| Compound 13 | 37.8 | 51.8 | - |
| Compound 16 | 12.7 | 37.8 | - |
While binding assays provide crucial information about the affinity of a compound for its target, cell-based functional assays are essential to determine the compound's intrinsic activity—whether it acts as an agonist, antagonist, or inverse agonist. These assays are conducted in a more physiologically relevant cellular environment and measure the biological response elicited by the compound upon binding to its receptor.
A variety of cell-based assays are employed to characterize the functional activity of (S)-1-(pyrrolidin-2-ylmethyl)piperazine analogues. For instance, the intrinsic activity of piperidine and piperazine derivatives at the histamine H3 receptor has been assessed using a mini-G protein recruitment assay nih.gov. This assay relies on a split-luciferase complementation system to measure the interaction between the G protein and the activated receptor, providing a quantitative measure of the compound's functional efficacy nih.gov. In one study, a piperidine derivative, Compound 11 , was identified as a histamine H3 receptor antagonist with a Kb value of 11.38 nM in this functional assay nih.gov.
Cytotoxicity assays are another form of cell-based assay used to evaluate the potential of compounds to induce cell death. In a study of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, a cellular viability assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was employed to assess their cytotoxic effects on 4T1 breast cancer cells. The results indicated that these compounds could inhibit the growth of cancer cells mdpi.com.
| Compound | Assay Type | Target | Functional Activity | Potency (Kb/IC50) |
| Compound 11 | mini-G protein recruitment | hH3R | Antagonist | 11.38 nM (Kb) |
| Pitolisant | Calcium Flux | σ1R | Agonist | 402 nM (EC50) |
| Pitolisant | Calcium Flux | σ2R | Antagonist | 10 µM (IC50) |
In addition to receptor-mediated effects, this compound analogues may exert their pharmacological actions by modulating the activity of enzymes. Enzyme activity modulation assays are designed to screen for and characterize the inhibitory or activating effects of compounds on specific enzymes.
For example, a series of functionalized pyrrolidine and piperidine-containing analogues were evaluated as inhibitors of leukotriene A4 (LTA4) hydrolase, an enzyme involved in the biosynthesis of the pro-inflammatory mediator leukotriene B4 nih.gov. The in vitro potency of these compounds was determined, leading to the identification of potent inhibitors of the enzyme nih.gov.
In another area of research, various piperazine and morpholine derivatives have been investigated for their potential as antidiabetic agents through the inhibition of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption mdpi.com. For instance, certain benzimidazole derivatives incorporating a piperazine moiety have been shown to inhibit α-glucosidase, with the most effective compounds inhibiting the enzyme by 63% to 99% mdpi.com. Similarly, a novel piperidine derivative demonstrated a 97.30% inhibition of the α-amylase enzyme in vitro, significantly higher than the standard acarbose mdpi.com.
| Compound Class | Enzyme Target | Modulation | Potency (IC50) |
| Pyrrolidine/Piperidine Analogues | Leukotriene A4 Hydrolase | Inhibition | Potent (specific values not detailed in source) |
| Piperazine-containing Benzimidazoles | α-Glucosidase | Inhibition | Up to 99% inhibition |
| Piperidine Derivative | α-Amylase | Inhibition | 97.30% inhibition |
Confirming that a compound interacts with its intended target within a cellular context is a crucial step in preclinical evaluation. Cellular target engagement assays provide direct evidence of this interaction and can help to bridge the gap between in vitro binding affinity and cellular activity. These assays are critical for validating a compound's mechanism of action and for establishing a clear relationship between target binding and the observed physiological effect.
Several techniques have been developed to measure target engagement in cells. One such method involves the use of chemical probes in competition assays. For instance, in the characterization of piperazine-warhead analogues, HEK293 cells were treated with alkyne-free derivatives to occupy their respective targets. A subsequent treatment with a fluorescently labeled probe allowed for the visualization of targets that were not already bound by the test compounds researchgate.net. Western blot analysis can also be employed to assess target engagement. In the same study, lysates from cells treated with the compounds were exposed to a probe, and western blotting was used to determine the extent of target engagement researchgate.net.
The Cellular Thermal Shift Assay (CETSA) is another powerful label-free method for studying protein-compound interactions in a cellular environment nih.gov. This assay is based on the principle that the binding of a ligand to a protein can alter its thermal stability. By heating cells or cell lysates to various temperatures and then quantifying the amount of soluble protein remaining, a melting curve can be generated. A shift in this curve in the presence of a compound indicates target engagement nih.gov. This method is advantageous as it can be used in a physiologically relevant setting and can confirm both target binding and cell permeability nih.gov.
More advanced techniques, such as the cellular target engagement by accumulation of mutant (CeTEAM) platform, allow for the simultaneous evaluation of drug-target interactions and phenotypic responses nih.gov. This is achieved by using a conditionally stabilized drug biosensor, providing a more holistic assessment of a compound's pharmacology nih.gov.
In Vivo Mechanistic Proof-of-Concept Studies in Animal Models
Following comprehensive in vitro characterization, promising candidates are advanced to in vivo studies in animal models. These studies are designed to provide mechanistic proof-of-concept, demonstrating that the compound engages its target in a living organism and elicits the expected physiological response.
In vivo target occupancy studies are essential for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship. These studies measure the extent to which a compound binds to its target in the brain or peripheral tissues at various doses and time points after administration. This information is critical for selecting appropriate doses for further efficacy studies and for predicting the therapeutic window in humans.
While specific in vivo target occupancy data for this compound analogues are not extensively detailed in the provided search results, the methodologies for such studies are well-established. They often involve the administration of the test compound to animals, followed by the ex vivo measurement of receptor binding in tissue homogenates. This can be achieved by using radioligand binding techniques similar to those used in vitro.
For example, in a study of a κ-opioid receptor (KOR) antagonist, ex vivo binding assays were conducted in rats. The compound's ability to inhibit the binding of a radiolabeled ligand to KOR and µ-opioid receptors (MOR) was measured in brain tissue, and ID50 values (the dose required to inhibit 50% of binding) were determined. An in vivo binding assay was also developed using a tritiated version of a KOR positron emission tomography (PET) ligand to determine the ID50 of the antagonist. These studies are crucial for demonstrating that the compound can cross the blood-brain barrier and engage its target in the central nervous system.
Mechanistic Investigation of Receptor/Enzyme Modulation in vivo
In vivo studies on analogues of this compound have revealed their potential to modulate various receptors and enzymes, suggesting a range of therapeutic applications. These investigations are crucial for understanding the pharmacological actions of these compounds in a living system.
Analogues of this compound have been identified as potent inhibitors of leukotriene A(4) hydrolase nih.gov. One such analogue, SC-56938, has demonstrated good oral activity in a mouse ex vivo assay, indicating its potential as an orally active inhibitor of this enzyme nih.gov.
Furthermore, piperazinyl pyrrolidin-2-ones, which share structural similarities, have been developed as reversible inhibitors of monoacylglycerol lipase (MAGL). Oral administration of the potent and reversible MAGL inhibitor, compound (R)-3t, to mice resulted in decreased levels of arachidonic acid (AA) and elevated levels of 2-arachidonoylglycerol (2-AG) in the brain nih.gov. This demonstrates the ability of this class of compounds to engage with and modulate a key enzyme in the endocannabinoid system in vivo nih.gov.
In the realm of receptor modulation, piperazine and piperidine derivatives have been investigated as antagonists for both the histamine H3 (H3R) and sigma-1 (σ1R) receptors. These receptors are involved in a variety of functions within the central nervous system (CNS). The dual antagonism of these receptors by a single molecule presents a promising avenue for the development of novel therapeutics nih.gov.
Additionally, certain pyrrolidine-containing derivatives have been identified as antagonists of the chemokine receptor CXCR4. One particular compound, which incorporates pyridine, piperazine, and pyrimidine rings along with the pyrrolidine moiety, has shown a strong binding affinity for the CXCR4 receptor and the ability to inhibit CXCL12-induced cytosolic calcium flux frontiersin.org.
The versatility of the pyrrolidine and piperazine scaffolds is further highlighted by the development of arylalkyl and arylalkylsulfonyl derivatives as high-affinity ligands for the σ1 receptor. Within one series of compounds, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was identified with a high affinity and a 96-fold selectivity for the σ1 receptor over the σ2 receptor nih.gov. The affinity of these compounds for the σ1 receptor suggests their potential for therapeutic intervention in conditions where this receptor is implicated nih.govnih.gov.
The table below summarizes the in vivo receptor and enzyme modulation by various analogues.
| Compound Class | Target | In vivo Effect | Animal Model |
| Pyrrolidine and piperidine analogues | Leukotriene A(4) hydrolase | Enzyme inhibition | Mouse (ex vivo) nih.gov |
| Piperazinyl pyrrolidin-2-ones | Monoacylglycerol lipase (MAGL) | Decreased brain arachidonic acid, elevated brain 2-arachidonoylglycerol nih.gov | Mouse nih.gov |
| Piperazine and piperidine derivatives | Histamine H3 and Sigma-1 receptors | Receptor antagonism | Not specified |
| Pyrrolidine-containing derivatives | Chemokine receptor CXCR4 | Inhibition of CXCL12-induced cytosolic calcium flux frontiersin.org | Not specified |
| Arylalkyl/arylalkylsulfonyl piperazine and piperidine derivatives | Sigma-1 receptor | High-affinity binding nih.gov | Not specified |
Early Efficacy Studies in Disease Models (focused on target mechanism)
Building on the mechanistic understanding of how this compound analogues modulate their biological targets, early efficacy studies in various disease models have provided preliminary evidence of their therapeutic potential.
The inhibition of leukotriene A(4) hydrolase by orally active pyrrolidine and piperidine analogues suggests their potential utility in inflammatory conditions where leukotrienes play a pathological role. The demonstration of oral activity in a mouse ex vivo assay is a critical first step in establishing their potential as therapeutic agents nih.gov.
The antinociceptive properties of dual histamine H3 and sigma-1 receptor antagonists have been evaluated in animal models of pain. These compounds have shown promising activity, indicating their potential for the development of novel analgesics nih.gov.
In the area of neurological disorders, novel pyrrolidin-2-one derivatives with affinity for serotonin 5-HT1A and α1-adrenergic receptors have been investigated for their anticonvulsant activity. In mouse models, specific compounds demonstrated efficacy in both the maximal electroshock-induced seizure (MES) and pentetrazole (PTZ)-induced seizure tests. For instance, the compound EP-40 significantly reduced the incidence of seizures in the MES test, while compounds EP-42 and EP-46 were active in the PTZ-induced seizure model nih.gov. This suggests that modulation of serotonergic or α1-adrenergic receptors, or potentially GABA-ergic pathways, by these compounds can confer protection against seizures nih.gov.
Furthermore, the anabolic activity of 4-(pyrrolidin-1-yl)benzonitrile derivatives has been demonstrated in a model of muscle growth. These selective androgen receptor modulators (SARMs) showed strong anabolic activity in the levator ani muscle, highlighting their potential for conditions associated with muscle wasting nih.gov.
The potential for piperazine and piperidine amides as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5) has also been explored, with some compounds demonstrating in vivo activity semanticscholar.org. This line of research could lead to new treatments for neurological and psychiatric disorders where mGluR5 modulation is considered a therapeutic strategy.
The table below presents a summary of the early efficacy findings for these analogues in various disease models.
| Compound Class | Therapeutic Area | Disease Model | Key Efficacy Finding |
| Pyrrolidine and piperidine analogues | Inflammation | Mouse ex vivo assay | Oral activity as leukotriene A(4) hydrolase inhibitors nih.gov |
| Piperazine and piperidine derivatives | Pain | Animal models of pain | Promising antinociceptive activity nih.gov |
| Pyrrolidin-2-one derivatives | Epilepsy | Maximal electroshock-induced seizure (MES) and pentetrazole (PTZ)-induced seizure models in mice | Significant reduction in seizure incidence nih.gov |
| 4-(Pyrrolidin-1-yl)benzonitrile derivatives | Muscle Wasting | Levator ani muscle model | Strong anabolic activity nih.gov |
| Piperazine and piperidine amides | Neurological/Psychiatric Disorders | Not specified | In vivo activity as mGluR5 positive allosteric modulators semanticscholar.org |
Q & A
Q. Key Considerations :
- Use chiral HPLC or polarimetry to confirm enantiomeric purity.
- Optimize reaction time and temperature to minimize racemization.
Q. Table 1: Example Synthetic Conditions
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Piperazine, NaHCO₃, acetonitrile, reflux | 56–75% | |
| Boc-Protected Intermediate | Boc-anhydride, DCM, room temperature | 60–85% |
How can the stereochemical purity of this compound be validated?
Q. Basic (Characterization)
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection at 254 nm. Mobile phase: hexane/isopropanol (90:10) .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values for the (S)-enantiomer.
- Vibrational Circular Dichroism (VCD) : Resolves enantiomers by analyzing differential absorption of left- vs. right-circularly polarized light .
Q. Table 2: Analytical Techniques for Stereochemical Validation
| Method | Resolution | Detection Limit | Reference |
|---|---|---|---|
| Chiral HPLC | 0.1% ee | 0.5 µg/mL | |
| Raman Microspectroscopy | 99% variance explained | 1 µg |
What strategies resolve contradictions in structure-activity relationship (SAR) data for piperazine derivatives?
Advanced (SAR Analysis)
Contradictions in SAR often arise from differences in substituent electronic effects or conformational flexibility. Methodological approaches include:
- Systematic substituent variation : Synthesize analogs with controlled modifications (e.g., electron-withdrawing vs. donating groups) .
- Computational modeling :
Case Study : Piperazine derivatives with para-substituted phenyl groups showed higher 5-HT₂A affinity than ortho-substituted analogs due to reduced steric hindrance .
How do thermodynamic parameters (ΔH°, ΔS°) influence the reactivity of this compound in coordination chemistry?
Advanced (Thermodynamics)
Thermodynamic parameters govern metal-ligand complex stability:
Q. Table 3: Thermodynamic Data for Piperazine Derivatives
| Ligand Modification | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |
|---|---|---|---|
| 1-(2-Hydroxyethyl)piperazine | -12.3 | +45.6 | |
| Unsubstituted piperazine | -8.9 | +32.1 |
Which analytical techniques are most effective for quantifying this compound in biological matrices?
Q. Basic (Bioanalysis)
Q. Table 4: Comparison of Analytical Methods
| Technique | Matrix | LOD | Reference |
|---|---|---|---|
| GC-MS | Hair | 0.1 ng/mL | |
| LC-MS/MS | Plasma | 0.05 ng/mL |
How can multivariate analysis improve the identification of isomeric piperazine derivatives?
Q. Advanced (Data Analysis)
- Principal Component Analysis (PCA) : Reduces spectral data dimensionality, explaining >99% variance for trifluoromethylphenylpiperazine isomers .
- Linear Discriminant Analysis (LDA) : Separates isomers based on Raman peak positions and intensities (e.g., 3-CPP vs. 4-CPP) .
Q. Workflow :
Acquire Raman spectra at optimal parameters (20 mW, 256 scans).
Extract peak positions and intensities.
Apply PCA for dimensionality reduction.
Use LDA to classify isomers with >95% accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
